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molecular formula C20H15F3N2OS B8594802 1H-Indole, 4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]- CAS No. 820960-00-7

1H-Indole, 4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-

Cat. No. B8594802
M. Wt: 388.4 g/mol
InChI Key: BNTCOZSJPHYQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07235572B2

Procedure details

A mixture of 4-hydroxyindole (100 mg, 0.75 mmol), 5-chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole (219 mg, 0.75 mmol; PCT Int. Appl. (2002), WO 0262774 A1), cesium carbonate (489 mg, 1.5 mmol) and a trace of potassium iodide were suspended in acetone (10 ml). The suspension was stirred at ambient temperature for 14 h, the solvent evaporated under reduced pressure and the residue dissolved in 1 N HCl/ice water 1/1 and ethyl acetate. The layers were separated and the aqueous layer was extracted two times with ethyl acetate. The combined organic layers were washed two times with brine and dried over sodium sulfate. The solvent was removed under reduced pressure and the residue purified by column chromatography (silica gel, heptane/AcOEt) to give 130 mg (0.33 mmol, 45%) of the title compound as light yellow solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
219 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
489 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.Cl[CH2:12][C:13]1[S:17][C:16]([C:18]2[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:20][CH:19]=2)=[N:15][C:14]=1[CH3:28].C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+]>CC(C)=O>[CH3:28][C:14]1[N:15]=[C:16]([C:18]2[CH:19]=[CH:20][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:22][CH:23]=2)[S:17][C:13]=1[CH2:12][O:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
OC1=C2C=CNC2=CC=C1
Name
Quantity
219 mg
Type
reactant
Smiles
ClCC1=C(N=C(S1)C1=CC=C(C=C1)C(F)(F)F)C
Name
cesium carbonate
Quantity
489 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at ambient temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 1 N HCl/ice water 1/1
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed two times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (silica gel, heptane/AcOEt)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CC=1N=C(SC1COC1=C2C=CNC2=CC=C1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.33 mmol
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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